An In-depth Technical Guide to (4-Carbamoyl-3-fluorophenyl)boronic acid
An In-depth Technical Guide to (4-Carbamoyl-3-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Carbamoyl-3-fluorophenyl)boronic acid is a specialized organic compound that holds significant promise in the fields of medicinal chemistry and materials science. Its unique structure, featuring a boronic acid moiety, a carbamoyl group, and a fluorine atom on a phenyl ring, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a representative experimental protocol for its application, and visualizations of key chemical processes.
Chemical Properties
(4-Carbamoyl-3-fluorophenyl)boronic acid, also known by its synonym 4-Borono-2-fluorobenzamide, is a solid material at room temperature. The presence of the electron-withdrawing fluorine atom and carbamoyl group influences the reactivity of the boronic acid, making it a versatile reagent in cross-coupling reactions.
Core Chemical Data
| Property | Value | Source(s) |
| IUPAC Name | (4-Carbamoyl-3-fluorophenyl)boronic acid | - |
| CAS Number | 874288-39-8 | [1][2] |
| Molecular Formula | C₇H₇BFNO₃ | [1][2] |
| Molecular Weight | 182.94 g/mol | [2] |
| Appearance | Solid (form not specified in available literature) | General knowledge |
| Melting Point | Not specified in available literature | - |
| Boiling Point | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
Spectral Data
While specific spectral data files are not publicly available, analytical characterization of (4-Carbamoyl-3-fluorophenyl)boronic acid would typically involve the following techniques:
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¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of hydrogen atoms.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To characterize the fluorine atom's environment.
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MS (Mass Spectrometry): To confirm the molecular weight and fragmentation pattern.
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IR (Infrared Spectroscopy): To identify functional groups such as the carbamoyl (C=O, N-H) and boronic acid (O-H, B-O) groups.
Synthesis
Experimental Protocols
(4-Carbamoyl-3-fluorophenyl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. Below is a representative experimental protocol for its use in such a reaction.
Representative Suzuki-Miyaura Cross-Coupling Reaction
Objective: To synthesize a biaryl compound by coupling (4-Carbamoyl-3-fluorophenyl)boronic acid with an aryl halide.
Materials:
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(4-Carbamoyl-3-fluorophenyl)boronic acid
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Aryl halide (e.g., an aryl bromide or iodide)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
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Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
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Degassing equipment (e.g., nitrogen or argon line)
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Standard laboratory glassware for inert atmosphere reactions
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Magnetic stirrer and heating mantle
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Thin Layer Chromatography (TLC) supplies for reaction monitoring
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Solvents for workup and purification (e.g., ethyl acetate, water, brine)
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Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
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Silica gel for column chromatography
Methodology:
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Reaction Setup:
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To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), (4-Carbamoyl-3-fluorophenyl)boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
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Add the anhydrous solvent to the flask.
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Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
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In a separate vial, weigh the palladium catalyst (0.01-0.05 eq) and add it to the reaction flask against a positive flow of the inert gas.
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Reaction Execution:
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Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitor the progress of the reaction by TLC until the starting aryl halide is consumed.
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Workup:
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.
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Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purification:
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Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
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Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Catalytic Cycle of the Suzuki-Miyaura Reaction
Note: As no specific biological signaling pathways involving (4-Carbamoyl-3-fluorophenyl)boronic acid have been identified in the literature, the following diagram illustrates the fundamental chemical transformation in which it participates.
